molecular formula C9H12O B1198777 1-Phenyl-1-propanol CAS No. 93-54-9

1-Phenyl-1-propanol

Cat. No. B1198777
CAS RN: 93-54-9
M. Wt: 136.19 g/mol
InChI Key: DYUQAZSOFZSPHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase exhibits high enantioselectivity, highlighting the compound's role as a chiral intermediate in antidepressant drug synthesis (Choi et al., 2010). Additionally, the electrosynthesis from benzyl bromides and acetic anhydride in a micro-flow cell electrolysis process provides an efficient one-step synthesis method (He et al., 2007).

Molecular Structure Analysis

The conformational preferences of 1-phenyl-1-propanol have been studied using free jet rotational spectroscopy, revealing that the molecule's most stable conformers are stabilized by O-H...π interactions (Giuliano et al., 2007). This structural insight is crucial for understanding its reactivity and interaction in chemical processes.

Chemical Reactions and Properties

1-Phenyl-1-propanol undergoes various chemical reactions, including ammonolysis of 2,3-epoxy-3-phenyl-1-propanol to form 1-phenyl-1-amino-2, 3-propanediol, showcasing its versatility in chemical synthesis (SuamiTetsuo et al., 1956).

Physical Properties Analysis

The influence of molecular geometry on the formation, architecture, and dynamics of H-bonded supramolecular associates in 1-phenyl alcohols, including 1-phenyl-1-propanol, has been extensively studied. These investigations reveal the impact of molecular architecture on their glass transition temperature, molecular dynamics, relaxation processes, and intermolecular association, highlighting the importance of hydrogen bonding in these systems (Nowok et al., 2021).

Chemical Properties Analysis

Quantum computational methods have been employed to study the NBO, conformational, NLO, HOMO-LUMO, NMR, and electronic spectral aspects of 1-phenyl-1-propanol. This comprehensive analysis includes electronic and optical properties, absorption wavelengths, dipole moment, frontier molecular orbital energies, and NLO properties related to polarizability and hyperpolarizability, offering a detailed understanding of its chemical behavior and properties (Xavier et al., 2015).

Scientific Research Applications

  • Synthesis Studies :

    • 1-Phenyl-1-propanol was studied in the context of synthesizing 1-Phenyl-1-amino-2, 3-propanediol, a derivative used for further chemical research (Suami, Tetsuo et al., 1956).
  • Enantioselective Production in Pharmaceutical Industries :

    • Used as a chiral building block and synthetic intermediate, its enantioselective production using lipase-catalyzed reactions was explored for applications in pharmaceuticals (Soyer, Aslı et al., 2010).
  • Intermediate in Antidepressant Drug Synthesis :

    • It serves as an intermediate in the synthesis of antidepressant drugs. Its asymmetric synthesis using yeast reductase exhibited high enantioselectivity, highlighting its potential in pharmaceutical synthesis (Choi, Y. et al., 2010).
  • Spectral and Structural Studies :

    • The compound's IR, Raman, NMR, and UV spectra have been studied, providing insights into its molecular structure, essential for drug development and other chemical applications (Xavier, S. et al., 2015).
  • Use in Coal Flotation :

    • Its application in coal flotation for mineral recovery, using 3-phenyl-1-propanol as a collector reagent, was examined, indicating its utility in mineral processing industries (Vilasó-Cadre, Javier E. et al., 2021).
  • Impact on Molecular Dynamics and Hydrogen Bonding :

    • Research into the molecular dynamics and hydrogen bonding of 1-phenyl-1-propanol and related compounds offers valuable data for understanding their behavior in various solvents and conditions, relevant for chemical engineering and materials science (Nowok, A. et al., 2021).
  • Role in Metabolic Processes :

    • The compound's role in the metabolic deamination of amphetamine was investigated, providing insights into biochemical pathways relevant in pharmacology (Wright, J. et al., 1977).
  • Fragrance Material Review :

    • 3-Phenyl-1-propanol, a related compound, was reviewed for its toxicologic and dermatologic properties when used as a fragrance ingredient, indicating its relevance in the cosmetics industry (Bhatia, S. et al., 2011).

Safety And Hazards

1-Phenyl-1-propanol is a combustible liquid and may cause central nervous system depression. It is harmful if swallowed and may cause respiratory tract irritation . It is advised to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1-phenylpropan-1-ol
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InChI

InChI=1S/C9H12O/c1-2-9(10)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3
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InChI Key

DYUQAZSOFZSPHD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID2044474
Record name 1-Phenyl-1-propanol
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Molecular Weight

136.19 g/mol
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Physical Description

Oily liquid with a mild ester-like odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a sweet floral balsamic odour
Record name 1-Phenyl-1-propanol
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Boiling Point

103.00 °C. @ 14.00 mm Hg
Record name 1-Phenyl-1-propanol
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Solubility

0.6 g/L @ 20 °C (exp), insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name 1-Phenyl-1-propanol
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Density

0.993-1.000
Record name 1-Phenyl-1-propanol
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Product Name

1-Phenyl-1-propanol

CAS RN

93-54-9
Record name 1-Phenyl-1-propanol
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Record name Phenylpropanol [JAN]
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Record name 1-Phenyl-1-propanol
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Record name 1-phenylpropan-1-ol
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Record name 1-Phenyl-1-propanol
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Synthesis routes and methods I

Procedure details

The synthesis of the title compound (26F) was accomplished in a four-step, three-pot reaction sequence. Commercially available 3-methyl-p-anisaldehyde was reacted with ethylmagnesium bromide to provide its phenylpropanol derivative. This alcohol was then oxidized to the corresponding ketone in the usual manner with PCC. This ketone was subsequently reacted with (R)-naphthyl-1-ethylamine in the presence of Ti(i-PrO)4 to provide the imine. This imine was reduced in high diastereoselective yield by catalytic hydrogenation in the presence of Raney-nickel.
[Compound]
Name
title compound ( 26F )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

(+)-Me-IAN amine (19.0 mg, 66.8 μmol) was dissolved in toluene (0.85 mL) in a 10 mL flask. Et2Zn (1.22 mL, 1.1 M in toluene, 1.34 mmol) was added in one portion via syringe. Immediately, a clear red-orange solution formed. After stirring for 30 min., benzaldehyde (0.068 mL, 0.669 mmol) was added. This addition immediately lightened the solution to a pale orange-yellow. After 19 h, the solution returned to its red-orange color. Water was added and the mixture was extracted three times with CH2Cl2. The combined organic phases were dried over MgSO4, filtered, and concentrated iii vacuo. Purification of the crude product via flash column chromatography on silica gel gave 1-hydroxy-1-phenylpropane as a light yellow liquid (28.6 mg, 31.4%). HPLC analysis of the product (OD column, 1.0 mL/min, 2% iPrOH in hexanes) gave 85.2% ee (retention time of major peak=13.7 min, retention time of minor peak=16.3 min) and a decrease in the ee of (+)-Me-IAN amine (from 99% to 93.2% ee).
[Compound]
Name
(+)-Me
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
solvent
Reaction Step One
Name
Quantity
1.22 mL
Type
reactant
Reaction Step Two
Quantity
0.068 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,000
Citations
A Rajendran, S Peper, M Johannsen, M Mazzotti… - … of chromatography A, 2005 - Elsevier
… The separation of the enantiomers of 1-phenyl-1-propanol, which is the objective of this work, has already been carried out on HPLC-SMB using Chiralcel-OB as a stationary phase [14]. …
Number of citations: 52 www.sciencedirect.com
A Cavazzini, K Kaczmarski, P Szabelski… - Analytical …, 2001 - ACS Publications
… now this model to the chiral separation of a relatively small molecule, 1-phenyl-1-propanol. … Since the analytical chromatograms obtained for 1-phenyl-1-propanol do not exhibit …
Number of citations: 53 pubs.acs.org
YH Choi, HJ Choi, D Kim, KN Uhm, HK Kim - Applied microbiology and …, 2010 - Springer
… 3-Chloro-1-phenyl-1-propanol is used as a chiral intermediate in the synthesis of antidepressant drugs. Various microbial reductases were expressed in Escherichia coli, and their …
Number of citations: 37 link.springer.com
S Xavier, S Periandy, S Ramalingam - Spectrochimica Acta Part A …, 2015 - Elsevier
… 1-Phenyl 1-propanol is an organic compound containing an … that while inclusion of 1-phenyl 1-propanol in two modified … binding affinity of 1-phenyl 1-propanol enantiomer with cyclic …
Number of citations: 135 www.sciencedirect.com
S Khattabi, DE Cherrak, K Mihlbachler… - … of Chromatography A, 2000 - Elsevier
… Approximately optimum operating conditions needed to separate 1-phenyl-1-propanol (PP) enantiomers by simulated moving bed (SMB) were determined using the “safety margin” …
Number of citations: 47 www.sciencedirect.com
A Cavazzini, A Felinger, K Kaczmarski… - … of Chromatography A, 2002 - Elsevier
… The primary aim of this paper is the determination of the adsorption equilibrium data for the enantiomers of 1-phenyl-1-propanol (PP) on cellulose tribenzoate CSP, using a microbore …
Number of citations: 39 www.sciencedirect.com
A Bielawska, MS Greenberg, D Perry, S Jayadev… - Journal of Biological …, 1996 - ASBMB
In this study, we have examined the cellular and biochemical activities of the ceramide analog (1S,2R)-Derythro-2-(N-myristoylamino)-1-phenyl-1-propanol (Derythro-MAPP). Addition of …
Number of citations: 242 www.jbc.org
F Karadeniz, E Bayraktar… - Artificial Cells, Blood …, 2010 - Taylor & Francis
… Abstract: In this study, resolution of (R,S)-1-phenyl 1-propanol by lipase-catalyzed … Novozym 435 exhibited the highest enantioselectivity for resolution of (R,S)-1-phenyl 1-propanol. The …
Number of citations: 7 www.tandfonline.com
A Soyer, E Bayraktar, Ü Mehmetoglu - Preparative Biochemistry & …, 2010 - Taylor & Francis
… Optically active 1-phenyl 1-propanol is used as a chiral … production of 1-phenyl 1-propanol was investigated … on the kinetic resolution of 1-phenyl 1-propanol were studied. The best …
Number of citations: 11 www.tandfonline.com
FW Hoover, HB HASS - The Journal of Organic Chemistry, 1947 - ACS Publications
… This series of reactions postulates the formation of benzaldehyde and nitroethane by decomposition of 2-nitro-1-phenyl-1-propanol. It seemed logical to assume that this reaction was …
Number of citations: 34 pubs.acs.org

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